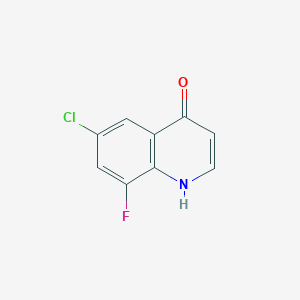

6-Chloro-8-fluoroquinolin-4-ol

CAS No.:

Cat. No.: VC18017927

Molecular Formula: C9H5ClFNO

Molecular Weight: 197.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClFNO |

|---|---|

| Molecular Weight | 197.59 g/mol |

| IUPAC Name | 6-chloro-8-fluoro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C9H5ClFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) |

| Standard InChI Key | VCGIIXCIJBHNIW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC2=C(C1=O)C=C(C=C2F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Chloro-8-fluoroquinolin-4-ol has the molecular formula and a molecular weight of 197.59 g/mol . Its IUPAC name is 6-chloro-8-fluoro-1H-quinolin-4-one, reflecting the ketone group at position 4. The compound’s structure consists of a bicyclic quinoline core with halogen substitutions at positions 6 (chlorine) and 8 (fluorine), which influence its electronic properties and reactivity.

Table 1: Key molecular properties of 6-chloro-8-fluoroquinolin-4-ol

| Property | Value | Source |

|---|---|---|

| CAS Number | 1204812-00-9 | |

| Molecular Formula | ||

| Molecular Weight | 197.59 g/mol | |

| Exact Mass | 197.004 g/mol | |

| Topological Polar Surface Area | 32.86 Ų | |

| LogP (Partition Coefficient) | 2.32 |

Spectroscopic and Computational Data

The compound’s canonical SMILES string is , and its InChIKey is . Computational models predict moderate lipophilicity (LogP = 2.32), suggesting potential membrane permeability in biological systems . The presence of electron-withdrawing halogens and the hydroxyl group creates regions of high electron density, making it amenable to nucleophilic and electrophilic reactions.

Synthesis and Synthetic Routes

Historical Context and Methodological Advances

The synthesis of halogenated quinolines often involves the Skraup reaction, a classical method for constructing quinoline rings from aniline derivatives . For 6-chloro-8-fluoroquinolin-4-ol, a modified Skraup approach using 2-amino-5-fluorophenol as a starting material has been proposed . This method involves cyclization under acidic conditions, followed by halogenation at specific positions.

Key steps in the hypothesized synthesis:

-

Cyclization: 2-Amino-5-fluorophenol undergoes condensation with glycerol and sulfuric acid to form the quinoline core .

-

Chlorination: Electrophilic chlorination at position 6 using reagents like (NCS) in a polar aprotic solvent .

-

Oxidation: Introduction of the hydroxyl group at position 4 via oxidation or hydrolysis.

Challenges and Optimization

A major challenge lies in regioselective halogenation. For example, attempts to fluorinate 8-nitroquinoline derivatives using failed, highlighting the sensitivity of fluorination reactions to electronic and steric factors . Similarly, maintaining the stability of the hydroxyl group during synthesis requires careful control of reaction conditions, such as temperature and pH.

Physicochemical Properties and Stability

Reactivity and Functionalization

The hydroxyl group at position 4 serves as a reactive site for further functionalization:

-

Coordination Chemistry: The hydroxyl oxygen can act as a donor atom, forming complexes with transition metals like Ru(II) or Ir(III) for use in dye-sensitized solar cells (DSSCs) .

-

Schiff Base Formation: Condensation with aldehydes or amines generates tridentate ligands for metal-ion recognition sensors .

| Activity | Mechanism | Supporting Evidence |

|---|---|---|

| Antimicrobial | Inhibition of DNA gyrase | Structural analogy to fluoroquinolones |

| Anticancer | Intercalation into DNA | Studies on chloroquine analogs |

Materials Science

The compound’s ability to form stable metal complexes positions it as a candidate for:

-

DSSC Sensitizers: Ru(II) complexes of similar quinolines exhibit broad absorption spectra and high photostability .

-

Fluorescent Sensors: Schiff base derivatives show emission shifts upon metal chelation, enabling detection of or .

Future Research Directions

Synthesis Optimization

Developing milder halogenation protocols and optimizing the Skraup reaction could improve yields. For example, microwave-assisted synthesis or flow chemistry may reduce reaction times and byproduct formation .

Biological Screening

In vitro studies against drug-resistant pathogens (e.g., Mycobacterium tuberculosis) are warranted, given the efficacy of related compounds like 2-(6-chloroquinolin-4-yl)-1-alkoxypropan-2-ol (MIC = 24.9 µM) .

Materials Characterization

Investigating the photophysical properties of metal complexes derived from 6-chloro-8-fluoroquinolin-4-ol could unlock applications in optoelectronics or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume